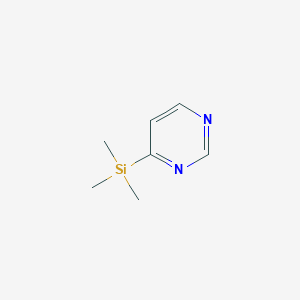

4-(Trimethylsilyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(pyrimidin-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-5-8-6-9-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKLWHSWEVUZJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438467 | |

| Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164738-48-1 | |

| Record name | 4-(TRIMETHYLSILYL)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(trimethylsilyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(trimethylsilyl)pyrimidine, a versatile building block in medicinal chemistry and materials science. The document delves into the core principles of its synthesis, with a primary focus on the robust and widely applicable metal-halogen exchange methodology. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge required for the successful preparation of this key intermediate. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the underlying chemistry for both seasoned professionals and those new to the field.

Introduction: The Significance of 4-(trimethylsilyl)pyrimidine

Pyrimidine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a trimethylsilyl (TMS) group onto the pyrimidine ring, specifically at the 4-position, imparts unique chemical properties that are highly advantageous for further molecular elaboration. The TMS group can serve as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, ipso-substitutions, and as a directing group for further functionalization of the pyrimidine core. This makes 4-(trimethylsilyl)pyrimidine a valuable intermediate in the synthesis of complex molecules, enabling the rapid diversification of compound libraries in drug discovery programs.

Synthetic Strategies: A Critical Analysis

Several synthetic strategies can be envisioned for the preparation of 4-(trimethylsilyl)pyrimidine. This guide will focus on the most practical and efficient methods, providing a detailed examination of their advantages and limitations.

Metal-Halogen Exchange: The Workhorse Methodology

The most common and reliable route to 4-(trimethylsilyl)pyrimidine involves a metal-halogen exchange reaction starting from a readily available 4-halopyrimidine, such as 4-chloropyrimidine or 4-bromopyrimidine. This method proceeds via the formation of a highly reactive organometallic intermediate, which is then quenched with an electrophilic silicon source, typically trimethylsilyl chloride (TMSCl).

Causality Behind the Experimental Choices:

-

Choice of Halogen: While both 4-chloro- and 4-bromopyrimidine can be used, the choice often depends on the specific metalating agent and reaction conditions. Bromo- and iodo-derivatives generally undergo faster metal-halogen exchange compared to their chloro- counterparts.[1]

-

Organometallic Reagents: Both organolithium reagents (e.g., n-butyllithium) and Grignard reagents (e.g., isopropylmagnesium chloride) are effective for the metal-halogen exchange.[1][2] Organolithium reagents are typically more reactive and require cryogenic temperatures to control side reactions. Grignard reagents, particularly when used as "turbo" Grignard reagents (in combination with LiCl), can offer a good balance of reactivity and functional group tolerance at more convenient temperatures.[3]

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are crucial to stabilize the organometallic intermediates and prevent their decomposition.

-

Temperature: Low temperatures (typically -78 °C for organolithium reactions) are essential to prevent undesired side reactions, such as attack of the organometallic reagent on the pyrimidine ring itself.

Reaction Workflow Diagram:

Sources

- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 2. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective halogen-magnesium exchange reaction via organomagnesium ate complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(trimethylsilyl)pyrimidine: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trimethylsilyl)pyrimidine is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining the aromatic pyrimidine core with a reactive trimethylsilyl group, make it a valuable building block for the synthesis of a wide array of functionalized molecules. Pyrimidine and its derivatives are of immense biological importance, forming the backbone of nucleobases in DNA and RNA, and are prevalent in a multitude of approved drugs.[1][2][3] The introduction of a trimethylsilyl (TMS) moiety onto the pyrimidine ring enhances its utility, offering a site for regioselective modifications and influencing its physicochemical properties.

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(trimethylsilyl)pyrimidine, detailed experimental protocols for its characterization, insights into its synthesis and reactivity, and a discussion of its applications, particularly in the realm of drug discovery.

Physicochemical Properties

Understanding the physicochemical properties of 4-(trimethylsilyl)pyrimidine is crucial for its effective handling, reaction optimization, and for predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of 4-(trimethylsilyl)pyrimidine

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂Si | [4] |

| Molecular Weight | 152.27 g/mol | [4] |

| Boiling Point (Predicted) | 200.8 ± 13.0 °C | [4] |

| Density (Predicted) | 0.94 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 1.78 ± 0.10 | [4] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 4-(trimethylsilyl)pyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 4-(trimethylsilyl)pyrimidine were not found in the literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrimidine ring and the trimethylsilyl group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 9.5 ppm, with their exact chemical shifts and coupling constants influenced by the electron-withdrawing nature of the nitrogen atoms and the electron-donating effect of the TMS group. The nine equivalent protons of the trimethylsilyl group will give rise to a sharp singlet in the upfield region, typically around δ 0.3 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the trimethylsilyl group. The aromatic carbons will resonate in the range of δ 120-160 ppm. The carbon atom directly attached to the silicon will be shifted upfield due to the electropositive nature of silicon. The methyl carbons of the TMS group will appear at a characteristic chemical shift in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 4-(trimethylsilyl)pyrimidine. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 152. The fragmentation pattern will likely involve the loss of a methyl group (M-15) to form a stable [M-CH₃]⁺ ion, which is a characteristic fragmentation of trimethylsilyl compounds. Further fragmentation of the pyrimidine ring may also be observed.[5]

Synthesis and Reactivity

The synthesis of 4-(trimethylsilyl)pyrimidine can be achieved through various methods, often involving the reaction of a halopyrimidine with a silylating agent.

Experimental Protocol: Synthesis of 4-(trimethylsilyl)pyrimidine

A common synthetic route involves the reaction of 4-chloropyrimidine with a trimethylsilylating reagent, such as hexamethyldisilane in the presence of a palladium catalyst, or by employing a Grignard reagent derived from 4-chloropyrimidine followed by reaction with trimethylsilyl chloride.

Caption: Synthetic scheme for 4-(trimethylsilyl)pyrimidine.

The reactivity of 4-(trimethylsilyl)pyrimidine is largely dictated by the trimethylsilyl group, which can be readily cleaved under various conditions, making it a useful precursor for further functionalization. The silicon-carbon bond can be cleaved by electrophiles, such as protons (acidic hydrolysis) or halogens, to introduce other functional groups at the 4-position of the pyrimidine ring. This reactivity makes it a valuable intermediate in the synthesis of more complex pyrimidine derivatives.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[2][3] The introduction of a trimethylsilyl group provides a handle for diversification and the synthesis of novel analogues with potentially improved pharmacological properties.

Silylated pyrimidines can serve as key intermediates in the synthesis of complex drug molecules. The TMS group can act as a protecting group or as a reactive site for cross-coupling reactions, enabling the construction of intricate molecular architectures. For instance, the silyl group can be replaced by various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Hiyama couplings, to introduce aryl, heteroaryl, or alkyl substituents. This versatility is highly valuable in the lead optimization phase of drug discovery, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[6]

Caption: Role in lead optimization workflow.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(trimethylsilyl)pyrimidine. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its hazards, handling, and storage. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

4-(trimethylsilyl)pyrimidine is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a pyrimidine core and a reactive trimethylsilyl group offers numerous opportunities for the synthesis of novel and complex molecules. While some of its fundamental physicochemical properties require further experimental determination, the available data and its known reactivity patterns provide a solid foundation for its application in research and development. As the demand for new therapeutic agents continues to grow, the utility of versatile synthons like 4-(trimethylsilyl)pyrimidine in the drug discovery process is expected to increase.

References

Sources

Navigating the Synthesis and Application of 4-(trimethylsilyl)pyrimidine: A Technical Primer for Advanced Research

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on 4-(trimethylsilyl)pyrimidine (CAS Number: 164738-48-1)

This document serves as a comprehensive technical guide on 4-(trimethylsilyl)pyrimidine, a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its molecular characteristics, plausible synthetic routes based on established organosilicon and pyrimidine chemistry, its anticipated reactivity, and its prospective applications, particularly in the realm of drug discovery.

Core Molecular Structure and Physicochemical Properties

4-(trimethylsilyl)pyrimidine is a derivative of the essential aromatic heterocycle, pyrimidine, where a trimethylsilyl (TMS) group is attached to the fourth carbon atom of the ring. This substitution imparts unique properties to the molecule, influencing its reactivity and solubility.

Table 1: Physicochemical Properties of 4-(trimethylsilyl)pyrimidine

| Property | Value | Source |

| CAS Number | 164738-48-1 | - |

| Molecular Formula | C₇H₁₂N₂Si | - |

| Molecular Weight | 152.27 g/mol | - |

| Predicted Boiling Point | 200.8 ± 13.0 °C | [1] |

| Predicted Density | 0.94 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 2.0 ± 0.10 | [1] |

The introduction of the lipophilic trimethylsilyl group is expected to enhance the solubility of the pyrimidine core in organic solvents, a favorable characteristic for many synthetic transformations.

Strategic Synthesis of 4-(trimethylsilyl)pyrimidine

While a definitive, publicly available protocol for the synthesis of 4-(trimethylsilyl)pyrimidine is not extensively documented, established methodologies in heterocyclic and organosilicon chemistry provide a robust framework for its preparation. The most logical approaches would involve either the direct silylation of a pyrimidine precursor or the construction of the pyrimidine ring from a silyl-containing starting material.

Synthesis via Lithiation and Silylation of Pyrimidine

A plausible and widely practiced method for the introduction of a silyl group onto a heterocyclic ring is through a deprotonation-silylation sequence. This involves the use of a strong base to selectively remove a proton from the pyrimidine ring, followed by quenching the resulting anion with a silicon electrophile.

Workflow: Lithiation-Silylation of Pyrimidine

Caption: Lithiation-Silylation Workflow for 4-(trimethylsilyl)pyrimidine Synthesis.

Experimental Protocol: Conceptual

-

Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents to prevent quenching of the organolithium intermediate.

-

Deprotonation: Pyrimidine is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) is added dropwise to effect deprotonation. The C4 and C6 positions of pyrimidine are the most acidic and susceptible to lithiation.[2][3]

-

Silylation: After a period of stirring to ensure complete lithiation, an electrophilic silicon source, most commonly trimethylsilyl chloride (TMSCl), is added to the reaction mixture.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

The choice of base and reaction conditions can be critical to achieving regioselectivity for the C4 position over the C6 position.

Synthesis from Silylated Precursors

An alternative strategy involves the cyclization of acyclic precursors that already contain the trimethylsilyl group. For instance, the reaction of (trimethylsilyl)acetylene with other reagents can be a pathway to substituted pyrimidines.[4] However, for the specific synthesis of 4-(trimethylsilyl)pyrimidine, this approach may be more complex than direct silylation.

Reactivity and Synthetic Utility

The trimethylsilyl group on the pyrimidine ring serves two primary functions: as a protecting group and as a handle for further functionalization through cross-coupling reactions.

Desilylation: Reverting to the Parent Pyrimidine

The C-Si bond in 4-(trimethylsilyl)pyrimidine can be cleaved under specific conditions to regenerate the C-H bond, effectively making the TMS group a removable protecting or directing group. This process, known as desilylation or protodesilylation, is typically achieved using fluoride ion sources or acidic conditions.

Table 2: Common Desilylation Reagents

| Reagent | Conditions | Notes |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | A common and effective fluoride source. |

| Hydrofluoric acid (HF) | Acetonitrile or in a pyridine complex | Highly effective but requires careful handling due to its corrosive nature. |

| Potassium carbonate | Methanol, room temperature | A milder, base-catalyzed method. |

| Acids (e.g., HCl, TFA) | Aqueous or alcoholic solvents | Can be effective, but may not be suitable for acid-sensitive substrates. |

The choice of desilylation method will depend on the overall functional group tolerance of the molecule.

Cross-Coupling Reactions: A Gateway to Diverse Pyrimidine Derivatives

A significant application of 4-(trimethylsilyl)pyrimidine is its potential use in palladium-catalyzed cross-coupling reactions. The silyl group can act as a surrogate for a halide or boronic acid, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling of C-Si bonds is possible, a more common strategy involves the conversion of the silyl group into a more reactive functional group, such as an iodide, prior to coupling.

However, the primary utility of silyl groups in the context of pyrimidine cross-coupling is often as a directing group or to modulate the reactivity of other positions. For instance, in dihalopyrimidines, the position of substitution in cross-coupling reactions is a critical consideration. Generally, for 2,4-dihalopyrimidines, reactions tend to favor the C4 position.[5] The presence of a bulky trimethylsilyl group could potentially influence this regioselectivity.

Workflow: Application in Suzuki-Miyaura Coupling

Caption: Conceptual workflow for utilizing a silylpyrimidine in Suzuki-Miyaura cross-coupling.

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, where it often mimics the purine bases of ATP to interact with the hinge region of the enzyme. The ability to introduce diverse substituents at the C4 position via cross-coupling reactions is therefore a critical strategy in tuning the potency and selectivity of these inhibitors.[6][7]

Spectroscopic Characterization

Definitive structural confirmation of 4-(trimethylsilyl)pyrimidine would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, likely appearing as doublets and doublets of doublets in the aromatic region, and a sharp singlet integrating to nine protons for the trimethylsilyl group in the upfield region (around 0 ppm). The chemical shifts of the pyrimidine protons would be influenced by the electron-donating nature of the silyl group.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the three different carbon environments in the pyrimidine ring and a signal for the methyl carbons of the TMS group.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (152.27 g/mol ). Characteristic fragmentation patterns for silyl compounds, such as the loss of a methyl group (M-15), would also be expected.

Safety and Handling

No specific safety data sheet (MSDS) for 4-(trimethylsilyl)pyrimidine is currently available. Therefore, it should be handled with the standard precautions for a novel chemical compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture, as silyl compounds can be sensitive to hydrolysis.

Conclusion and Future Outlook

4-(trimethylsilyl)pyrimidine represents a valuable, albeit specialized, building block for organic synthesis and medicinal chemistry. Its true potential lies in its utility as a synthetic intermediate, where the trimethylsilyl group can be strategically employed as a protecting group, a directing group, or a handle for further functionalization. For researchers in drug discovery, the ability to leverage this compound in cross-coupling reactions to generate libraries of novel 4-substituted pyrimidines is particularly noteworthy. As the demand for novel heterocyclic compounds continues to grow, the applications of versatile reagents like 4-(trimethylsilyl)pyrimidine are poised to expand.

References

Click to expand

-

Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base. Nucleic Acids Symposium Series. Available at: [Link]

-

Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base. ResearchGate. Available at: [Link]

-

Catalytic Electrophilic C-H Silylation of Pyridines Enabled by Temporary Dearomatization. PubMed. Available at: [Link]

-

The lithiation of pyrimidines and sub se quent reaction with tin or silyl halides is covered in Seetion 6.2.1.1.4.4.2. Mercuration can be achieved by means of reaction with mercury salts.209. Available at: [Link]

-

4-(TRIMETHYLSILYL)-PYRIDIN - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. Available at: [Link]

-

Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

-

(PDF) Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. ResearchGate. Available at: [Link]

-

Pyrimidine nucleosides. Part II. The direct glycosidation of 2,6-di-substituted 4-pyrimidones. Available at: [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]

-

Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group. RSC Advances. Available at: [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. Available at: [Link]

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

-

Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. NIST WebBook. Available at: [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Available at: [Link]

- US8334383B2 - Regioselective preparation of substituted pyrimidines. Google Patents.

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]

-

Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. ResearchGate. Available at: [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

-

Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Available at: [Link]

-

Organic Synthesis Drug Intermediates. ZM Silane Limited. Available at: [Link]

-

(PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]

-

Single-Step Synthesis of Pyrimidine Derivatives. Organic Chemistry Portal. Available at: [Link]

-

Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI. Available at: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available at: [Link]

-

(PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. Available at: [Link]

-

Spectral Characterization of 4-Mercaptopyridine (4-Mpy) Aggregates in Aqueous Solution. ResearchGate. Available at: [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]

-

Figure S2. 1 H NMR spectrum (250 MHz, CDCl ) of trimethyl(4-methoxybenzyloxy)silane. 3. ResearchGate. Available at: [Link]

-

(PDF) Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. ResearchGate. Available at: [Link]

-

Passerini chemistries for synthesis of polymer pro-drug and polymersome drug delivery nanoparticles. RSC Publishing. Available at: [Link]

-

Synthesis, structural characterization, spectroscopic analyses, DFT-modeling, and RDG-NCI assessment of 4-dimethylaminopyridinium dihydrogen monophosphate. PubMed Central. Available at: [Link]

Sources

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

A Guide to 4-(trimethylsilyl)pyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of therapeutic agents due to its ability to engage in crucial biological interactions.[1][2] This guide provides an in-depth technical overview of 4-(trimethylsilyl)pyrimidine, a versatile and reactive intermediate that serves as a powerful tool for drug development professionals. We will delve into its synthesis, physicochemical properties, and characteristic reactivity, with a particular focus on its role in modern synthetic methodologies like cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this document aims to equip researchers with the knowledge to effectively leverage 4-(trimethylsilyl)pyrimidine in the synthesis of novel, biologically active molecules.

Introduction: The Strategic Importance of Silylated Pyrimidines

The pyrimidine ring is a privileged structure in drug discovery, present in natural nucleobases like cytosine, thymine, and uracil, and in a multitude of synthetic drugs ranging from anticancer agents to antivirals.[3][4] The functionalization of the pyrimidine core is therefore of paramount importance. Direct modification of the ring can be challenging, often requiring harsh conditions or yielding mixtures of isomers.

4-(trimethylsilyl)pyrimidine emerges as a strategic solution to these challenges. The trimethylsilyl (TMS) group is more than just a placeholder; it acts as a versatile functional handle. It can be readily replaced in a controlled manner, making it an excellent precursor for introducing a wide array of substituents at the C4 position. Its lability under specific conditions allows it to function as a "masked" carbanion or a transient directing group, facilitating transformations that would otherwise be difficult. This guide will explore the chemical principles that make this reagent a valuable asset in the synthesis of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key properties of 4-(trimethylsilyl)pyrimidine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂Si | [5] |

| Molecular Weight | 152.27 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid (Predicted) | |

| Boiling Point | 200.8 ± 13.0 °C (Predicted) | [5] |

| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [5] |

| CAS Number | 109393-34-8 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group at approximately 0.3-0.5 ppm. The pyrimidine ring protons will appear in the aromatic region (typically 7.0-9.5 ppm), with distinct chemical shifts and coupling constants for H-2, H-5, and H-6, allowing for unambiguous structural confirmation.

-

¹³C NMR: The carbon spectrum will feature a signal for the TMS methyl carbons near 0 ppm. The signals for the pyrimidine carbons will be downfield, with the C4 carbon directly attached to the silicon atom showing a characteristic chemical shift.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z = 152. A prominent fragment corresponding to the loss of a methyl group ([M-15]⁺) is also expected, which is characteristic of trimethylsilyl compounds.[6]

Synthesis of 4-(trimethylsilyl)pyrimidine

The most reliable and common strategy for the synthesis of aryl- and heteroarylsilanes is the reaction of an organometallic intermediate with a silyl halide electrophile. The following protocol describes a robust method starting from 4-chloropyrimidine, which is readily prepared from commercially available precursors.[7]

The underlying principle involves a halogen-metal exchange to create a nucleophilic pyrimidin-4-yl anion, which is then trapped with trimethylsilyl chloride (TMSCl).

Figure 1: Synthetic workflow for 4-(trimethylsilyl)pyrimidine.

Experimental Protocol: Synthesis via Lithiation

This protocol is based on established procedures for the lithiation of halo-N-heterocycles and subsequent quenching with silyl electrophiles.[8][9][10]

Materials:

-

4-Chloropyrimidine

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Argon or Nitrogen), add 4-chloropyrimidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve it in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate.

-

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Causality: n-BuLi is a strong base that rapidly undergoes halogen-metal exchange with the 4-chloropyrimidine to form the desired 4-lithiopyrimidine intermediate. A slight excess ensures complete conversion.

-

-

Silylation: Add freshly distilled trimethylsilyl chloride (1.2 eq) dropwise to the solution, again keeping the temperature below -70 °C.

-

Causality: TMSCl is the electrophile that traps the pyrimidinyl anion. Using freshly distilled reagent ensures high reactivity and avoids quenching by moisture.

-

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Causality: The aqueous quench protonates any remaining organolithium species and hydrolyzes unreacted TMSCl.

-

-

Extraction and Purification: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Key Reactions and Mechanistic Insights

The synthetic utility of 4-(trimethylsilyl)pyrimidine stems from the reactivity of the C-Si bond. It can be cleaved to generate either a protonated pyrimidine (protodesilylation) or participate in powerful C-C bond-forming reactions.

Protodesilylation

The TMS group can be easily removed and replaced with a hydrogen atom, a process known as protodesilylation. This reaction is typically promoted by fluoride ions or acid.

Mechanism: Fluoride has a very high affinity for silicon. The fluoride anion attacks the silicon atom, forming a hypervalent silicate intermediate. This intermediate is unstable and fragments, cleaving the C-Si bond, with a proton source (often from the solvent or added acid) protonating the resulting pyrimidinyl anion.[11]

Typical Conditions:

-

Fluoride-based: Tetrabutylammonium fluoride (TBAF) in THF; Potassium fluoride (KF) in methanol; Hydrofluoric acid (HF) in pyridine.[9]

-

Acid-based: Trifluoroacetic acid (TFA) in dichloromethane; HCl in methanol.

This reaction is particularly useful when the TMS group has been used as a temporary directing or protecting group during a multi-step synthesis.

Hiyama Cross-Coupling: A Gateway to 4-Arylpyrimidines

Perhaps the most significant application of 4-(trimethylsilyl)pyrimidine is its use as a nucleophilic partner in palladium-catalyzed Hiyama cross-coupling reactions. This reaction forms a C-C bond between the pyrimidine C4 position and an aryl, heteroaryl, or vinyl group, providing a direct route to highly valuable 4-substituted pyrimidines.

Reaction Principle: Unlike many other cross-coupling reactions that use organoboron (Suzuki) or organotin (Stille) reagents, the Hiyama coupling utilizes an organosilane. The reaction requires a fluoride source (e.g., TBAF) to activate the organosilane, generating a reactive hypervalent silicate species in situ. This species then participates in the palladium catalytic cycle.

Figure 2: Catalytic cycle of the Hiyama cross-coupling reaction.

Advantages over other methods:

-

Low Toxicity: Organosilanes are generally less toxic and more environmentally benign than their organotin or organoboron counterparts.

-

Stability: 4-(trimethylsilyl)pyrimidine is a stable, often liquid reagent that is easier to handle and purify than many boronic acids, which can be prone to dehydration and other side reactions.

-

Orthogonality: The specific activation required (fluoride) allows for high chemoselectivity in complex molecules containing other potential coupling partners.

Protocol: General Procedure for Hiyama Cross-Coupling

Materials:

-

4-(trimethylsilyl)pyrimidine (1.2 eq)

-

Aryl halide (e.g., Aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.5 eq)

-

Anhydrous, degassed solvent (e.g., THF or Dioxane)

Procedure:

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the palladium catalyst, and the solvent.

-

Reagent Addition: Add the 4-(trimethylsilyl)pyrimidine to the mixture.

-

Activation and Heating: Add the TBAF solution dropwise. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.

-

Causality: Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. TBAF is the crucial activator for the transmetalation step.

-

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water to remove TBAF salts. Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Development

The pyrimidine core is a key feature in many kinase inhibitors, where it often serves as a "hinge-binder," forming critical hydrogen bonds with the protein backbone. Many of these drugs, such as Imatinib and Gefitinib, feature a 2,4-disubstituted pyrimidine scaffold.[7]

4-(trimethylsilyl)pyrimidine is an ideal starting point for building libraries of such compounds. The C4 position can be functionalized via Hiyama coupling, followed by modification at the C2 position (e.g., via nucleophilic aromatic substitution of a 2-chloro-4-arylpyrimidine intermediate). This sequential, site-selective functionalization is a powerful strategy in medicinal chemistry.[7]

Figure 3: Workflow for synthesizing kinase inhibitor scaffolds.

This approach allows for the rapid generation of diverse analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The stability and ease of handling of 4-(trimethylsilyl)pyrimidine make it well-suited for both small-scale library synthesis and larger-scale production of lead candidates.

Conclusion

4-(trimethylsilyl)pyrimidine is a highly valuable and versatile building block for chemical synthesis, particularly within the fields of medicinal chemistry and drug development. Its true power lies in the predictable and controllable reactivity of the carbon-silicon bond. By serving as a stable yet activatable precursor for the pyrimidin-4-yl group, it enables access to complex 4-substituted pyrimidines through modern synthetic methods like the Hiyama cross-coupling. The insights and protocols provided in this guide demonstrate its utility and should empower researchers to confidently apply this reagent in the creation of next-generation therapeutic agents.

References

-

Axolabs. An Alternative Desilylation Condition using NH₄F. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140369, 4-(Trimethylsilyl)pyridine. [Link]

- Google Patents.

-

Hu, Y., et al. (2024). Advancements in Desilylation Reactions for the Synthesis of Valuable Organic Molecules. The Chemical Record. [Link]

-

Cheméo. Chemical Properties of Pyrimidine, 2,4-bis[(trimethylsilyl)oxy]- (CAS 10457-14-4). [Link]

-

SpectraBase. 4-(TRIMETHYLSILYL)-PYRIDIN - Optional[13C NMR] - Chemical Shifts. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]

-

ResearchGate. Chemical synthesis of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. [Link]

- Google Patents.

-

Therkelsen, F. D., et al. (2004). 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions. Organic Letters. [Link]

-

Sadowski, J., et al. (2016). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Organic Chemistry Portal. Desilylations. [Link]

-

ACS Publications. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

-

ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. [Link]

-

PubMed. Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases. [Link]

-

ResearchGate. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

-

NIST. Pyrimidine, 2,4,6-tris[(trimethylsilyl)oxy]-. [Link]

-

ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

-

YouTube. CROSS-COUPLING reactions - everything YOU need to know!. [Link]

-

NIST. Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]-. [Link]

-

Springer. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

PMC. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]

-

PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Organic Chemistry Portal. Synthesis of pyrimidines. [Link]

-

SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

-

PMC. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Silylation of C-H Bonds – Martin Chin [sites.uni.edu]

- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 4. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 4-metalated condensed pyrimidines: their preparation and reaction with aldehydes under Barbier-type conditions [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic Electrophilic C-H Silylation of Pyridines Enabled by Temporary Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Study on the reaction mechanism of C-6 lithiation of pyrimidine nucleosides by using lithium hexamethyldisilazide as a base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Catalytic Electrophilic C-H Silylation of Pyridines Enabled by Temporary Dearomatization. (2015) | Simon Wübbolt | 89 Citations [scispace.com]

An In-depth Technical Guide to the Reactivity of the Trimethylsilyl Group on the Pyrimidine Ring

Introduction: The Strategic Importance of Silicon in Pyrimidine Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and chemical biology, forming the core of nucleobases like uracil, thymine, and cytosine, and appearing in a vast array of approved therapeutics, from antiviral agents to kinase inhibitors.[1] The functionalization of this electron-deficient heterocycle, however, presents unique challenges. Direct substitution can be difficult, and regioselectivity is often a significant hurdle.[2] It is in this context that organosilicon chemistry, specifically the use of the trimethylsilyl (TMS) group, emerges as a powerful and versatile tool.

This guide provides an in-depth exploration of the reactivity of the trimethylsilyl group on the pyrimidine ring. We will move beyond simple procedural descriptions to dissect the underlying principles that govern its utility. For the researcher, scientist, or drug development professional, a deep understanding of TMS chemistry is not merely academic; it is a practical asset for designing efficient, selective, and scalable synthetic routes to novel pyrimidine-based entities. We will explore its dual role as both a robust protecting group and a reactive handle for sophisticated carbon-carbon bond formations and functional group interconversions.

Pillar 1: The Trimethylsilyl Group as a Protecting and Activating Moiety

The most classical and widespread application of the trimethylsilyl group in pyrimidine chemistry is the protection of heteroatom nucleophiles, primarily the N-H and O-H functionalities inherent to nucleobases like uracil and its derivatives.[3][4][5]

The 'Why': Silylation for Solubility and Controlled Reactivity

Untreated pyrimidine nucleobases often exhibit poor solubility in common organic solvents and possess multiple reactive sites, leading to undesired side reactions.[6] The process of silylation, typically using reagents like hexamethyldisilazane (HMDS) or trimethylsilyl chloride (TMSCl), converts the polar N-H and O-H bonds into non-polar N-Si and O-Si bonds.[4][7][8] This transformation has two critical consequences:

-

Enhanced Solubility: The resulting persilylated pyrimidines are significantly more soluble in non-polar organic solvents, facilitating homogeneous reaction conditions.[6]

-

Modulated Nucleophilicity: Silylation tempers the nucleophilicity of the ring nitrogens and exocyclic oxygens, allowing for more controlled and selective subsequent reactions, such as glycosylation in the synthesis of nucleosides.[3][6][9][10]

The choice of silylating agent is a key experimental decision. HMDS is often favored for its cost-effectiveness and the formation of volatile ammonia as the only byproduct, simplifying workup.[6] TMSCl, used with a base like triethylamine or pyridine, is also highly effective for introducing the TMS protecting group.[7][11][12]

Comparative Overview of Common Silylating Agents

| Reagent | Typical Conditions | Key Advantages & Causality |

| Hexamethyldisilazane (HMDS) | Reflux, often with catalytic (NH₄)₂SO₄ or TMSCl | Cost-effective for large-scale synthesis. The reaction is driven forward by the removal of the volatile ammonia byproduct. The catalyst generates a small amount of a more reactive silylating agent in situ. |

| Trimethylsilyl Chloride (TMSCl) | Base (e.g., Et₃N, Pyridine), CH₂Cl₂ or THF, 0 °C to RT | High reactivity. The base is required to neutralize the HCl generated, preventing acid-catalyzed side reactions or degradation of sensitive substrates.[7][12] |

| Bis(trimethylsilyl)acetamide (BSA) | Neat or in aprotic solvent (e.g., MeCN, DMF), RT to 80 °C | Highly reactive and clean. The acetamide byproduct is generally unreactive and easily removed. Often used when mild conditions are paramount.[8] |

| Trimethylsilyl Triflate (TMSOTf) | Base (e.g., 2,6-lutidine), CH₂Cl₂, low temperature | Extremely powerful silylating agent. The triflate is an excellent leaving group, making this reagent suitable for silylating even very hindered or poorly nucleophilic groups.[6] |

Protocol 1: Silylation of Uracil for Glycosylation (Vorbrüggen-Type)

This protocol exemplifies the use of silylation to prepare a nucleobase for subsequent C-N bond formation.

Step-by-Step Methodology:

-

Drying: Rigorously dry uracil (1.0 eq) in vacuo over P₂O₅ for at least 4 hours. Causality: Water will consume the silylating agent and deactivate the Lewis acid catalyst in the subsequent step.

-

Silylation: Suspend the dried uracil in hexamethyldisilazane (HMDS, 3-4 eq). Add a catalytic amount of ammonium sulfate (~0.01 eq).

-

Reaction: Heat the suspension to reflux (approx. 130-140 °C) under an inert atmosphere (N₂ or Ar). The mixture should become a clear, homogeneous solution within 2-4 hours.

-

Removal of Excess Reagent: After the reaction is complete (indicated by the formation of a clear solution), remove the excess HMDS by distillation, followed by high vacuum. The resulting 2,4-bis(trimethylsilyloxy)pyrimidine is a colorless oil or low-melting solid.

-

Validation & Use: The persilylated product is typically used immediately without further purification. Its formation can be confirmed by ¹H NMR, observing the disappearance of the N-H protons and the appearance of a singlet for the TMS groups around 0.3 ppm. This activated intermediate is now ready for Lewis acid-catalyzed coupling with a protected sugar derivative.[6]

Pillar 2: The C-Si Bond as a Reactive Handle for Cross-Coupling

While silyl protection of heteroatoms is foundational, the installation of a TMS group directly onto a carbon atom of the pyrimidine ring transforms it into a versatile nucleophilic partner for palladium-catalyzed cross-coupling reactions. This strategy is particularly valuable for creating C5-substituted pyrimidines, a common motif in kinase inhibitors.

The 'Why': Hiyama and Hiyama-Denmark Couplings

The Hiyama coupling is a palladium-catalyzed reaction between an organosilane and an organic halide or triflate.[13][14] A key feature of this reaction is the requirement for an activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent, more nucleophilic silicate species.[13][14][15]

The C-Si bond itself is relatively inert. Activation is crucial for the transmetalation step in the catalytic cycle.[16] Fluoride ions readily coordinate to the silicon atom, forming a pentavalent silicate intermediate.[13][17] This process polarizes and weakens the C-Si bond, facilitating the transfer of the pyrimidine group to the palladium(II) center.[13]

A significant limitation of the classical Hiyama coupling is the harshness of fluoride, which can cleave common silyl protecting groups (e.g., TBDMS, TIPS) used elsewhere in the molecule.[14] The Hiyama-Denmark modification circumvents this issue by using organosilanols, which can be activated by a base (bypassing the need for fluoride), making the reaction orthogonal to silyl protecting groups.[17]

Protocol 2: Palladium-Catalyzed Hiyama Coupling of 5-Trimethylsilylpyrimidine

This protocol details a representative procedure for coupling a C-silylated pyrimidine with an aryl bromide.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Ar), add the 5-trimethylsilylpyrimidine (1.0 eq), the aryl bromide partner (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), and a phosphine ligand like P(o-tol)₃ (10 mol%). Causality: The inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

-

Solvent and Activator: Add anhydrous, degassed solvent (e.g., THF or dioxane, ~0.1 M). Then, add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq). Causality: The solvent must be anhydrous to prevent protodesilylation of the starting material. TBAF is the fluoride source required to activate the C-Si bond for transmetalation.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

-

Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity. The disappearance of the TMS signal in the ¹H NMR spectrum is a key indicator of successful coupling.

Pillar 3: Ipso-Substitution: The TMS Group as a Traceless Directing Group

Beyond cross-coupling, the C-Si bond on a pyrimidine ring is susceptible to electrophilic attack, leading to ipso-substitution, where the electrophile directly replaces the TMS group.[18] This reactivity pattern transforms the TMS moiety into a powerful, traceless directing group, allowing for the regioselective introduction of functionalities that may be difficult to install otherwise.

The 'Why': The Beta-Silicon Effect

The driving force behind this reactivity is the stabilization of the cationic intermediate (a Wheland-type intermediate) formed during electrophilic attack. The silicon atom, being electropositive, effectively stabilizes a positive charge on the beta-carbon atom through hyperconjugation.[18] This "beta-silicon effect" significantly lowers the activation energy for attack at the silylated carbon compared to other positions on the ring, directing the electrophile to the ipso position.

This strategy is particularly effective for introducing halogens. Reagents like iodine monochloride (ICl), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) can cleanly replace the TMS group to yield the corresponding 5-halopyrimidines, which are themselves valuable building blocks for further diversification via cross-coupling reactions.

Protocol 3: Ipso-Iodination of 5-Trimethylsilyluracil

This protocol provides a method for the highly regioselective installation of iodine at the C5 position.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-trimethylsilyluracil (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of iodine monochloride (ICl, 1.0 M in CH₂Cl₂, 1.1 eq) dropwise over 15 minutes. Causality: ICl is a potent electrophilic iodine source. The dropwise addition at low temperature helps to control the reaction exotherm and minimize potential side reactions.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting material.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess ICl. Stir until the orange/brown color dissipates.

-

Workup: Separate the organic layer. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, and dry over Na₂SO₄.

-

Purification & Validation: Concentrate the solvent in vacuo. The resulting 5-iodouracil is often pure enough for subsequent steps but can be further purified by recrystallization if necessary. Confirm the structure by NMR and mass spectrometry.

Applications in Drug Discovery and Development

The strategic use of TMS-pyrimidine chemistry is not merely an academic exercise; it is a proven enabler in the synthesis of complex, biologically active molecules. For example, the synthesis of many kinase inhibitors relies on the construction of 2,4,5-trisubstituted pyrimidine cores. Palladium-catalyzed couplings, including Hiyama, Suzuki, and Sonogashira reactions, are frequently employed to install key aryl, heteroaryl, or alkynyl groups at the C5 position, often starting from a 5-halo- or 5-trimethylsilylpyrimidine intermediate.[1][19] The ability to selectively functionalize the pyrimidine ring is paramount in tuning a compound's potency, selectivity, and pharmacokinetic properties.[20][21][22]

Conclusion and Future Outlook

The trimethylsilyl group is a uniquely versatile functional handle in the synthetic chemist's toolkit for pyrimidine modification. Its dual nature—serving as a removable protecting group to enhance solubility and control reactivity, and as a reactive C-nucleophile precursor for cross-coupling and ipso-substitution—provides elegant solutions to common synthetic challenges. Understanding the causality behind its reactivity, from the thermodynamics of silylation to the kinetics of transmetalation and the electronic stabilization driving ipso-substitution, empowers researchers to design more efficient and innovative synthetic routes. As the demand for novel pyrimidine-based therapeutics continues to grow, a mastery of this powerful silicon-based chemistry will remain an indispensable asset in the field of drug discovery.

References

-

Hiyama Coupling. Organic Chemistry Portal. [Link]

-

Winkley, M. W., & Robins, R. K. (1969). Pyrimidine nucleosides. Part II. The direct glycosidation of 2,6-di-substituted 4-pyrimidones. Journal of the Chemical Society C: Organic, 1969, 791-796. [Link]

-

Hiyama-Denmark Coupling. Organic Chemistry Portal. [Link]

-

Hiyama coupling. Wikipedia. [Link]

-

Sharma, S., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5658. [Link]

-

Pozdnev, V. F. (2019). The Silyl Method of Synthesis of Nucleosides and Nucleotides. ResearchGate. [Link]

-

Hiyama Cross Coupling. Chem-Station International Edition. (2014). [Link]

-

Pyrimidine nucleosides. Part II. The direct glycosidation of 2,6-di-substituted 4-pyrimidones. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

-

Périgaud, C., et al. (2008). Microwave-assisted silylation-amination of uracil acyclonucleosides to 4-alkylamino-2(1H)-Pyrimidinone analogues. University of St Andrews Research Portal. [Link]

-

Trimethylsilyl group. Wikipedia. [Link]

-

Denmark, S. E., & Smith, R. C. (2008). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PMC. [Link]

-

Li, X., et al. An Alternative Desilylation Condition using NH₄F. Axolabs. [Link]

-

Appeneri, P. R., et al. (2016). Mechanochemical synthesis of purine and pyrimidine nucleosides. RSC Advances. [Link]

-

Optimized conditions for the desilylation reaction. ResearchGate. [Link]

-

Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com. [Link]

-

Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical. [Link]

-

Denmark, S. E., & Smith, R. C. (2008). Palladium-catalyzed cross-coupling of five-membered heterocyclic silanolates. PubMed. [Link]

-

Ipso attack. Scanned Document. [Link]

-

Wang, C., et al. (2024). Advancements in Desilylation Reactions for the Synthesis of Valuable Organic Molecules. The Chemical Record. [Link]

-

Doung, Y., & Louie, J. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET. [Link]

-

TMSCl Definition. Fiveable. [Link]

-

Gauthier, C., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1846–1856. [Link]

-

Silylation. Wikipedia. [Link]

-

Desilylation. Organic Chemistry Portal. [Link]

-

Denmark, S. E., & Smith, R. C. (2008). Palladium-Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. Scilit. [Link]

-

Gong, H. P., Quan, Z. J., & Wang, X. C. (2016). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. [Link]

-

Ipso-Substitution. Lecture Notes. [Link]

-

Gauthier, C., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

-

Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. ResearchGate. [Link]

-

Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142. [Link]

-

Chourouk, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2933-2941. [Link]

-

Chourouk, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylpyrazolo[1,5-a]pyrimidines. PubMed Central. [Link]

-

IPSO Substitution. Chemistry LibreTexts. (2021). [Link]

-

Schmidt, D., et al. (2020). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 16, 219-227. [Link]

-

Elmuradov, B. Zh., et al. (2013). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. Chemical Science International Journal. [Link]

-

Elmuradov, B. Zh., et al. (2013). Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups. ResearchGate. [Link]

-

Sacan, A., Ekins, S., & Kortagere, S. (2012). Applications and limitations of in silico models in drug discovery. Methods in Molecular Biology, 910, 87-124. [Link]

-

Ejjoummany, A., et al. (2018). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1',2':1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 23(11), 2740. [Link]

-

Abdou, I. M. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. ResearchGate. [Link]

-

Sabe, V. T., et al. (2021). A Guide to In Silico Drug Design. Pharmaceuticals, 14(9), 894. [Link]

-

Ekins, S., et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21-37. [Link]

Sources

- 1. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 8. Silylation - Wikipedia [en.wikipedia.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Pyrimidine nucleosides. Part II. The direct glycosidation of 2,6-di-substituted 4-pyrimidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]

- 12. fiveable.me [fiveable.me]

- 13. Hiyama Coupling [organic-chemistry.org]

- 14. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 15. Hiyama Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hiyama-Denmark Coupling [organic-chemistry.org]

- 18. govtpgcdatia.ac.in [govtpgcdatia.ac.in]

- 19. growingscience.com [growingscience.com]

- 20. Applications and limitations of in silico models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

4-(Trimethylsilyl)pyrimidine: A Versatile Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrimidine Core and Silicon-Mediated Cross-Coupling

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing molecules to effectively interact with the ATP-binding sites of various enzymes, most notably protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a critical class of therapeutic agents.[5][6] Consequently, the efficient and versatile functionalization of the pyrimidine ring is a paramount objective in modern drug discovery.

This guide focuses on a particularly valuable, yet under-documented, building block: 4-(trimethylsilyl)pyrimidine . This reagent uniquely combines the privileged pyrimidine core with the synthetic flexibility of a trimethylsilyl group. The carbon-silicon bond, while stable, can be readily activated for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.[5][7] This allows for the strategic introduction of diverse aryl and heteroaryl substituents at the 4-position of the pyrimidine ring, a key vector for modulating kinase selectivity and potency. Furthermore, the trimethylsilyl group can be cleaved to yield the parent pyrimidine, offering a route to otherwise inaccessible structures.

This document serves as a comprehensive technical resource, providing insights into the synthesis, reactivity, and application of 4-(trimethylsilyl)pyrimidine as a strategic building block in the synthesis of medicinally relevant compounds.

Physicochemical Properties

A clear understanding of the physical and chemical properties of 4-(trimethylsilyl)pyrimidine is essential for its effective use in synthesis.

| Property | Value | Reference |

| Chemical Name | 4-(trimethylsilyl)pyrimidine | [8] |

| CAS Number | 164738-48-1 | [8] |

| Molecular Formula | C₇H₁₂N₂Si | [8] |

| Molecular Weight | 152.27 g/mol | [8] |

| Appearance | (Predicted) Colorless to pale yellow liquid | N/A |

| Boiling Point | (Predicted) 200.8 ± 13.0 °C | N/A |

| Density | (Predicted) 0.94 ± 0.1 g/cm³ | N/A |

Synthesis of 4-(Trimethylsilyl)pyrimidine

While a specific, detailed protocol for the synthesis of 4-(trimethylsilyl)pyrimidine is not extensively reported in the literature, a plausible and scientifically sound approach involves the palladium-catalyzed silylation of a 4-halopyrimidine, such as 4-chloropyrimidine, with a silylating agent like hexamethyldisilane (Me₃Si-SiMe₃). This method is a well-established transformation in organometallic chemistry.

Proposed Synthetic Route

The proposed synthesis proceeds via a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond of 4-chloropyrimidine, followed by transmetalation with the silylating agent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Caption: Proposed synthesis of 4-(trimethylsilyl)pyrimidine.

Exemplary Experimental Protocol

This protocol is a generalized procedure based on analogous palladium-catalyzed silylations and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried Schlenk flask, add 4-chloropyrimidine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a suitable ligand if necessary.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagents: Add a dry, degassed solvent such as toluene or dioxane. Then, add hexamethyldisilane (1.5 equiv.).

-

Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C and monitor the reaction progress by GC-MS or TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.

Reactivity and Applications in Cross-Coupling Reactions

The primary utility of 4-(trimethylsilyl)pyrimidine in medicinal chemistry lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling.

The Hiyama Cross-Coupling Reaction: Mechanism and Advantages

The Hiyama coupling forms a carbon-carbon bond between an organosilane and an organic halide or pseudohalide.[5][7] A key step in the mechanism is the activation of the carbon-silicon bond by a fluoride source (e.g., TBAF - tetrabutylammonium fluoride) or a base.[5] This activation forms a hypervalent pentacoordinate silicon species, which is sufficiently nucleophilic to undergo transmetalation with the palladium(II) intermediate formed from the oxidative addition of the organic halide to the palladium(0) catalyst.[7]

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Advantages of using organosilanes like 4-(trimethylsilyl)pyrimidine include:

-

Low Toxicity: Organosilanes are generally less toxic than their organotin (Stille coupling) or organoboron (Suzuki coupling) counterparts.

-

Stability: They are typically stable to air and moisture, making them easier to handle and store.

-

Functional Group Tolerance: The reaction conditions are often mild and tolerate a wide range of functional groups.

Application in the Synthesis of Kinase Inhibitors: A Case Study

While direct literature examples of 4-(trimethylsilyl)pyrimidine in the synthesis of named kinase inhibitors are scarce, its utility can be confidently extrapolated from the synthesis of structurally analogous compounds. For instance, the 4-arylpyrimidine scaffold is a common feature in many Epidermal Growth Factor Receptor (EGFR) inhibitors.[3][9][10]

Hypothetical Synthesis of a 4-Anilinopyrimidine Core:

A key step in the synthesis of many EGFR inhibitors is the formation of a 4-anilinopyrimidine core. 4-(Trimethylsilyl)pyrimidine can be a valuable intermediate in a convergent synthesis.

Sources

- 1. CAS Source Index (CASSI) Search Tool [cassi.cas.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Hiyama Coupling [organic-chemistry.org]

- 6. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]

- 8. 4-(TRIMETHYLSILYL)PYRIMIDINE | 164738-48-1 [chemicalbook.com]

- 9. Journal of Medicinal and Medical Chemistry [jmedchem.com]

- 10. researchgate.net [researchgate.net]

The Ascending Trajectory of Trimethylsilyl-Substituted Pyrimidines in Therapeutic Innovation: A Technical Guide

For distribution among researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Strategic modification of this privileged heterocycle continues to be a fertile ground for the discovery of novel bioactive compounds. Among these modifications, the introduction of a trimethylsilyl (TMS) group has emerged as a compelling strategy to modulate biological activity, enhance metabolic stability, and unlock new therapeutic potential. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of trimethylsilyl-substituted pyrimidines. We will delve into the causal relationships between silylation and bioactivity, present detailed experimental protocols, and offer insights into the future trajectory of this promising class of molecules in drug discovery.

Introduction: The Rationale for Silylating Pyrimidines

Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are integral to a vast array of biological processes.[1][2] This inherent biocompatibility has made the pyrimidine nucleus a highly successful pharmacophore in drug design, leading to a multitude of approved drugs with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

The introduction of a trimethylsilyl (-Si(CH3)3) group, a bulky and lipophilic moiety, can profoundly influence the physicochemical and pharmacological properties of a parent pyrimidine molecule. The rationale for investigating trimethylsilyl-substituted pyrimidines is multi-faceted:

-

Modulation of Lipophilicity: The non-polar nature of the TMS group can increase the lipophilicity of the pyrimidine derivative. This can enhance membrane permeability and alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] However, a delicate balance must be struck, as excessive lipophilicity can sometimes lead to decreased solubility and other undesirable effects.

-

Steric Hindrance and Metabolic Stability: The considerable size of the TMS group can provide steric shielding to adjacent functional groups, protecting them from enzymatic degradation. This can lead to increased metabolic stability and a longer biological half-life. A notable example is the enhanced resistance of certain silylated nucleosides to cleavage by pyrimidine phosphorylases.[5]

-

Electronic Effects: The silicon atom can influence the electron distribution within the pyrimidine ring, potentially altering its interaction with biological targets.

-

Synthetic Versatility: Trimethylsilyl groups are valuable synthetic handles. They can be used as protecting groups for hydroxyl or amino functionalities and can facilitate specific chemical transformations.[6]

This guide will explore these principles through the lens of specific biological activities, providing a robust framework for researchers in the field.

Synthesis of Trimethylsilyl-Substituted Pyrimidines: A Practical Approach

The synthesis of trimethylsilyl-substituted pyrimidines can be broadly categorized into two main approaches: direct silylation of a pre-existing pyrimidine core and the construction of the pyrimidine ring from silylated precursors.

Direct Silylation of Pyrimidine Bases and Nucleosides

This is a common and efficient method for introducing a TMS group onto a pyrimidine ring. The choice of silylating agent and reaction conditions is crucial for achieving the desired regioselectivity and yield.

Experimental Protocol: Synthesis of 5-(Trimethylsilyl)-2'-deoxyuridine (5-TMS-dUrd)

This protocol is adapted from the synthesis of related 5-substituted pyrimidine nucleosides.[5][6]

Objective: To synthesize 5-(Trimethylsilyl)-2'-deoxyuridine, a key intermediate and a compound with potential biological activity.

Materials:

-

2'-Deoxyuridine

-

Hexamethyldisilazane (HMDS)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous pyridine

-

Dry glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Silylation of 2'-Deoxyuridine:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend 2'-deoxyuridine (1 equivalent) in anhydrous pyridine.

-

Add hexamethyldisilazane (HMDS, 2-3 equivalents) to the suspension.

-

Add a catalytic amount of trimethylsilyl chloride (TMSCl, ~0.1 equivalents).

-

Heat the reaction mixture to reflux (typically 110-120 °C) and stir until the solution becomes clear, indicating the formation of the persilylated intermediate. This can be monitored by Thin Layer Chromatography (TLC).

-

-

Introduction of the Trimethylsilyl Group at C-5 (Illustrative - requires specific lithiation and quenching steps not fully detailed in general literature):

-

This step is a conceptual illustration based on common organometallic chemistry. Specific conditions for 5-silylation of uridine are not broadly published and would require optimization.

-

Cool the solution of the persilylated 2'-deoxyuridine to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-